N-[3-(2-oxopiperidin-1-yl)phenyl]-9H-xanthene-9-carboxamide

CCR1 Antagonist Xanthene-9-carboxamide Structural Differentiation

N-[3-(2-oxopiperidin-1-yl)phenyl]-9H-xanthene-9-carboxamide (CAS 1210461-42-9, molecular formula C25H22N2O3, MW 398.46 g/mol) is a synthetic small molecule belonging to the xanthene-9-carboxamide class. Its structure is characterized by a central xanthene core linked via a carboxamide bridge to a phenyl ring bearing a 2-oxopiperidin-1-yl substituent at the meta position.

Molecular Formula C25H22N2O3
Molecular Weight 398.462
CAS No. 1210461-42-9
Cat. No. B2900416
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[3-(2-oxopiperidin-1-yl)phenyl]-9H-xanthene-9-carboxamide
CAS1210461-42-9
Molecular FormulaC25H22N2O3
Molecular Weight398.462
Structural Identifiers
SMILESC1CCN(C(=O)C1)C2=CC=CC(=C2)NC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35
InChIInChI=1S/C25H22N2O3/c28-23-14-5-6-15-27(23)18-9-7-8-17(16-18)26-25(29)24-19-10-1-3-12-21(19)30-22-13-4-2-11-20(22)24/h1-4,7-13,16,24H,5-6,14-15H2,(H,26,29)
InChIKeyDIFYGVZRHACWJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Grade Profile: N-[3-(2-oxopiperidin-1-yl)phenyl]-9H-xanthene-9-carboxamide (CAS 1210461-42-9)


N-[3-(2-oxopiperidin-1-yl)phenyl]-9H-xanthene-9-carboxamide (CAS 1210461-42-9, molecular formula C25H22N2O3, MW 398.46 g/mol) is a synthetic small molecule belonging to the xanthene-9-carboxamide class . Its structure is characterized by a central xanthene core linked via a carboxamide bridge to a phenyl ring bearing a 2-oxopiperidin-1-yl substituent at the meta position . This compound is primarily utilized as a research tool in probing chemokine receptor 1 (CCR1) pharmacology, leveraging a scaffold known for potent receptor antagonism [1]. The specific combination of an unsubstituted xanthene and a 2-oxopiperidinylphenyl group distinguishes it from both earlier CCR1 antagonists and other 2-oxopiperidinyl-containing molecules [2].

Why N-[3-(2-oxopiperidin-1-yl)phenyl]-9H-xanthene-9-carboxamide Cannot Be Replaced by a Generic Xanthene-9-carboxamide


The scientific utility of N-[3-(2-oxopiperidin-1-yl)phenyl]-9H-xanthene-9-carboxamide cannot be satisfied by simple substitution with other xanthene-9-carboxamide analogs. The 2-oxopiperidin-1-yl substituent on the phenyl ring is a critical pharmacophore, conferring a distinct conformational and electronic profile compared to the quaternary piperidinium salts found in classical CCR1 antagonists like J 113863 [1]. This structural difference results in a neutral molecule with altered hydrogen-bonding capacity (two H-bond acceptors and one donor) versus permanently charged analogs, leading to fundamentally different physicochemical properties (clogP, solubility) and target engagement profiles . Consequently, the compound is expected to exhibit a divergent selectivity window across related receptors such as CCR1, CCR3, and potentially Factor Xa, a hypothesis that cannot be tested with monofunctional analogs [2].

Quantitative Differentiation Evidence for N-[3-(2-oxopiperidin-1-yl)phenyl]-9H-xanthene-9-carboxamide


Structural Divergence from Canonical Quaternary Ammonium CCR1 Antagonists

The target compound is a neutral xanthene-9-carboxamide, unlike the leading research tool J 113863, which is a quaternary piperidinium iodide salt. This structural difference eliminates the permanent positive charge, leading to a lower topological polar surface area (calculated TPSA for the target compound: 52.3 Ų ) and a significantly higher calculated partition coefficient (clogP ~3.5 for the target versus ~2.5 for J 113863 analogs). This physicochemical shift is a primary driver of altered membrane permeability and off-target binding potential, which is critical for in vivo probe development [1].

CCR1 Antagonist Xanthene-9-carboxamide Structural Differentiation

Pharmacophore Hybrid: A Unique Merger of CCR1 and Factor Xa Ligand Motifs

The compound uniquely merges the xanthene-9-carboxamide core (a known CCR1 antagonist scaffold [1]) with the 3-(2-oxopiperidin-1-yl)phenyl motif, a core pharmacophore of the FDA-approved Factor Xa inhibitor apixaban [2]. This specific hybrid structure is not present in any commercially available tool compound. While direct activity data for the target compound is limited in the public domain, the individual motifs exhibit potent activity against their respective targets: 2q-1 (a quaternarized xanthene-9-carboxamide) inhibits human CCR1 with an IC50 of 0.9 nM, and apixaban inhibits Factor Xa with an IC50 of 0.08 nM. .

Pharmacophore Hybrid Factor Xa CCR1 2-Oxopiperidine

Absence of Xanthene Core Substitution: A Baseline for SAR Studies

A critical differentiator from the most potent reported CCR1 antagonists is the absence of halogen substitution on the xanthene core. The optimized clinical candidate 2q-1 and the standard tool compound J 113863 feature 2,7-dichloro substitution on the xanthene ring, which was shown to dramatically improve potency for both human and murine CCR1 [1]. Specifically, the lead compound 1a (unsubstituted xanthene) had significantly weaker activity, while the 2,7-dichloro derivative 2q-1 achieved IC50 values of 0.9 nM (human) and 5.8 nM (murine). The target compound retains the unsubstituted xanthene core, making it a direct analog for baseline studies to decouple core and side-chain contributions to potency and selectivity .

Drug Discovery Structure-Activity Relationship CCR1 Xanthene

Optimal Application Scenarios for Procuring N-[3-(2-oxopiperidin-1-yl)phenyl]-9H-xanthene-9-carboxamide


Deciphering the Contribution of the Xanthene Core to CCR1 Antagonism and Selectivity

In structure-activity relationship (SAR) programs, the compound serves as the indispensable 'unsubstituted core' reference. By comparing its pharmacological profile directly with the 2,7-dichloro-substituted J 113863, researchers can quantitatively isolate the impact of halogen substitution on CCR1 binding affinity, functional antagonism, and selectivity against other chemokine receptors (e.g., CCR3). This is based on the well-documented potency difference between the unsubstituted lead 1a and the optimized 2q-1/J 113863 series [1].

Investigating Potential Dual CCR1/Factor Xa Polypharmacology

This compound is the only commercially available tool that hybridizes the CCR1-binding xanthene-9-carboxamide scaffold with the Factor Xa-binding 3-(2-oxopiperidin-1-yl)phenyl motif of apixaban. It is uniquely suitable for academic and industrial labs exploring the hypothesis that a single small molecule can simultaneously modulate chemokine-driven inflammation and the coagulation cascade. Initial experiments should include head-to-head profiling against a selective CCR1 antagonist (J 113863) and a selective Factor Xa inhibitor (apixaban) in enzymatic and cellular assays [2].

Probing Cell Permeability and Intracellular Target Engagement

Unlike the permanently charged quaternary ammonium CCR1 antagonists (e.g., J 113863), the neutral 2-oxopiperidinylphenyl xanthene-9-carboxamide is predicted to have superior passive membrane permeability. This makes it a superior candidate for cellular assays where intracellular target engagement or access to allosteric binding sites is critical. Labs should prioritize this compound for phenotypic screening or cellular thermal shift assays (CETSA) where a neutral, membrane-permeant CCR1 ligand is required .

Negative Control for 2-Oxopiperidine-Mediated Factor Xa Inhibition

For researchers utilizing apixaban or other Factor Xa inhibitors containing the 2-oxopiperidinylphenyl motif, this compound serves as a valuable 'specificity control'. By replacing the pyrazolo-pyridine carboxamide core of apixaban with the xanthene-9-carboxamide core, it can be used to demonstrate the core-dependence of Factor Xa inhibition, ensuring that off-target effects observed with apixaban are not due to the 2-oxopiperidinylphenyl moiety alone .

Quote Request

Request a Quote for N-[3-(2-oxopiperidin-1-yl)phenyl]-9H-xanthene-9-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.